Comparative Cytotoxicity of Lys-SMCC-DM1 in HER2-Positive Breast Cancer Models
Lys-SMCC-DM1 demonstrates potent and selective cytotoxicity against HER2-positive breast cancer cell lines. In KPL-4 cells, it exhibits an IC50 of 24.8 nM, compared to 40.5 nM in MDA-MB-468 cells [1]. This differential activity underscores its relevance as the active metabolite of T-DM1, as the conjugate's efficacy is contingent upon intracellular release of Lys-SMCC-DM1 .
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 24.8 nM (KPL-4), 40.5 nM (MDA-MB-468) |
| Comparator Or Baseline | Not directly compared to free DM1 or SMCC-DM1 in this source, but represents the intrinsic potency of the T-DM1 catabolite. |
| Quantified Difference | Differential sensitivity between HER2-high (KPL-4) and HER2-low (MDA-MB-468) cell lines. |
| Conditions | In vitro cell viability assay; 72h exposure. |
Why This Matters
This data provides a quantitative benchmark for the expected activity of T-DM1's active metabolite, essential for studies on ADC efficacy and resistance.
- [1] PeptideDB. Lys-SMCC-DM1 Product DataBase. View Source
